5-Amino-4-bromopyrimidine
Overview
Description
5-Amino-4-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an amino group at the 5th position and a bromine atom at the 4th position on the pyrimidine ring
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives play a crucial role in various biological processes, including dna and rna synthesis .
Mode of Action
It is known that pyrimidine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this reaction, the pyrimidine derivative can act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
5-Amino-4-bromopyrimidine, as a pyrimidine derivative, is likely involved in the pyrimidine metabolic pathway. This pathway includes the de novo synthesis of pyrimidines, their conversion to deoxyribonucleotides, and their degradation to simpler compounds
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
As a pyrimidine derivative, it may contribute to the synthesis of nucleic acids and other cellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
They interact with a variety of enzymes, proteins, and other biomolecules, often serving as building blocks for more complex structures .
Metabolic Pathways
5-Amino-4-bromopyrimidine is likely involved in pyrimidine metabolism, a crucial biochemical pathway. Pyrimidine derivatives can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromopyrimidine typically involves the bromination of 5-Aminopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-bromopyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Nitro-pyrimidines.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
5-Amino-4-bromopyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: The compound is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Comparison with Similar Compounds
- 4-Amino-5-bromopyrimidine
- 2-Amino-4-bromopyrimidine
- 5-Bromo-2-aminopyrimidine
Comparison: 5-Amino-4-bromopyrimidine is unique due to the specific positioning of the amino and bromine groups on the pyrimidine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-bromopyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSMLJPDPVHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672009 | |
Record name | 4-Bromopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-34-0 | |
Record name | 4-Bromopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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